molecular formula C20H21N3O4 B11300761 2-(4-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11300761
M. Wt: 367.4 g/mol
InChI Key: NVGYNCDAIHKFRA-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a methylphenoxy group, and a propoxyphenyl group. It is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the propoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a propoxyphenyl halide, often in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.

    Introduction of the methylphenoxy group: The final step is the acylation of the oxadiazole derivative with 4-methylphenoxyacetyl chloride in the presence of a base like triethylamine (Et₃N).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a catalyst, nucleophiles (e.g., NH₃, OH⁻) in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation, but they likely involve key enzymes and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • 2-(4-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • 2-(4-methylphenoxy)-N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Uniqueness

Compared to similar compounds, 2-(4-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the specific combination of its functional groups The propoxyphenyl group provides distinct steric and electronic properties, which can influence its reactivity and biological activity

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H21N3O4/c1-3-12-25-16-10-6-15(7-11-16)19-22-20(23-27-19)21-18(24)13-26-17-8-4-14(2)5-9-17/h4-11H,3,12-13H2,1-2H3,(H,21,23,24)

InChI Key

NVGYNCDAIHKFRA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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